molecular formula C11H10N4O B11891954 6-Amino-4-ethoxyquinazoline-2-carbonitrile

6-Amino-4-ethoxyquinazoline-2-carbonitrile

Cat. No.: B11891954
M. Wt: 214.22 g/mol
InChI Key: UEERAZSIOHNVHR-UHFFFAOYSA-N
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Description

6-Amino-4-ethoxyquinazoline-2-carbonitrile is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-ethoxyquinazoline-2-carbonitrile typically involves the reaction of 2-aminobenzonitrile with ethyl orthoformate and ammonium acetate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-ethoxyquinazoline-2-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.

Major Products Formed

    Oxidation: Nitroquinazoline derivatives.

    Reduction: Aminoquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Amino-4-ethoxyquinazoline-2-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: It has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Quinazoline derivatives, including this compound, are investigated for their anticancer, antiviral, and antibacterial properties.

    Industry: It is used in the development of agrochemicals and pharmaceuticals due to its versatile reactivity and biological activity.

Mechanism of Action

The mechanism of action of 6-Amino-4-ethoxyquinazoline-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to various biological effects, such as the suppression of cancer cell proliferation or the inhibition of viral replication.

Comparison with Similar Compounds

Similar Compounds

    6-Aminoquinazoline-2-carbonitrile: Lacks the ethoxy group, which may affect its reactivity and biological activity.

    4-Ethoxyquinazoline-2-carbonitrile: Lacks the amino group, which may influence its interaction with biological targets.

    6-Amino-4-methoxyquinazoline-2-carbonitrile: Similar structure but with a methoxy group instead of an ethoxy group, which can alter its chemical properties.

Uniqueness

6-Amino-4-ethoxyquinazoline-2-carbonitrile is unique due to the presence of both the amino and ethoxy groups, which provide a balance of hydrophilic and lipophilic properties. This dual functionality allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in medicinal chemistry and drug development.

Properties

Molecular Formula

C11H10N4O

Molecular Weight

214.22 g/mol

IUPAC Name

6-amino-4-ethoxyquinazoline-2-carbonitrile

InChI

InChI=1S/C11H10N4O/c1-2-16-11-8-5-7(13)3-4-9(8)14-10(6-12)15-11/h3-5H,2,13H2,1H3

InChI Key

UEERAZSIOHNVHR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=NC2=C1C=C(C=C2)N)C#N

Origin of Product

United States

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